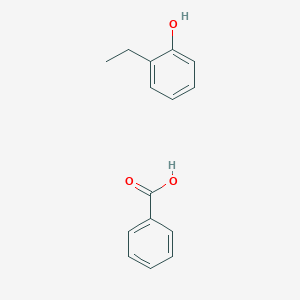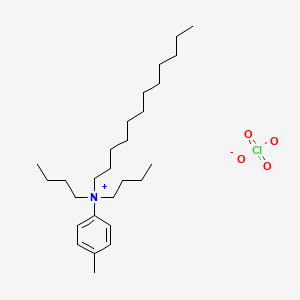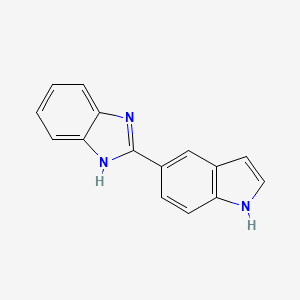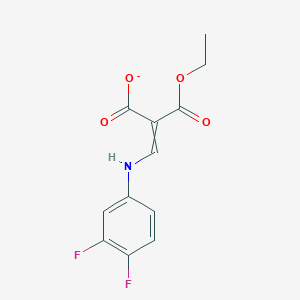
Benzoic acid;2-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-ethylphenol is an organic compound that consists of a benzoic acid moiety and a 2-ethylphenol moiety. Benzoic acid is a simple aromatic carboxylic acid, while 2-ethylphenol is a phenolic compound with an ethyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Conversion of Benzoic Acids to Phenols: One efficient method to prepare phenols from benzoic acids involves using simple organic reagents at room temperature.
Dearomatization–Rearomatization Strategy: Another method involves generating benzoyl fluorides and benzoic acids from phenols via oxidative dearomatization.
Industrial Production Methods
Hydrolysis of Benzene Trichloride: Benzoic acid can be produced by hydrolyzing benzene trichloride with calcium hydroxide in the presence of iron powder as a catalyst.
Catalytic Oxidation of Toluene: Toluene is catalytically oxidized with air and vanadium pentoxide (V2O5) or manganese and cobalt acetates to produce benzoic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation reactions to form various products.
Reduction: Reduction of benzoic acid can lead to the formation of benzyl alcohol.
Substitution: Phenolic compounds like 2-ethylphenol can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reactions: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Oxidation of benzoic acid can produce benzaldehyde or benzyl alcohol.
Reduction: Reduction of benzoic acid typically yields benzyl alcohol.
Substitution: Electrophilic aromatic substitution of 2-ethylphenol can produce various substituted phenols.
Scientific Research Applications
Benzoic acid;2-ethylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It has been studied for its effects on microbial communities and plant growth.
Industry: It is used in the production of phenolic resins and as an antioxidant in edible oils.
Mechanism of Action
The mechanism of action of benzoic acid;2-ethylphenol involves several molecular targets and pathways:
Antioxidant Activity: Phenolic compounds exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress.
Gene Regulation: They modulate the expression of genes involved in cell proliferation, survival, and apoptosis.
Microbial Interactions: Benzoic acid affects the richness and diversity of microbial communities, influencing plant growth and health.
Comparison with Similar Compounds
Benzoic acid;2-ethylphenol can be compared with other phenolic compounds:
Benzoic Acid: A simple aromatic carboxylic acid used as a food preservative.
Phenol: A basic phenolic compound with antiseptic properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): A phenolic antioxidant used in various industrial applications.
Uniqueness
This compound is unique due to its combined properties of benzoic acid and 2-ethylphenol, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
143478-55-1 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
benzoic acid;2-ethylphenol |
InChI |
InChI=1S/C8H10O.C7H6O2/c1-2-7-5-3-4-6-8(7)9;8-7(9)6-4-2-1-3-5-6/h3-6,9H,2H2,1H3;1-5H,(H,8,9) |
InChI Key |
PNKFXAFWMPQDOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,2,2,3,3,4,4,5,5,6,7,7-Tetradecafluoro-8-[(prop-2-en-1-yl)oxy]octane](/img/structure/B12554740.png)

![5-Methoxy-N-phenyl-4-[(prop-2-yn-1-yl)oxy]pyrimidin-2-amine](/img/structure/B12554757.png)
![2-{3-[4-(Benzyloxy)phenyl]propyl}-1,3-dioxolane](/img/structure/B12554771.png)
![2-[4-(Difluoromethoxy)-2-fluorobenzoyl]cyclohexane-1,3-dione](/img/structure/B12554773.png)

![10-[4-(1-Octylpyridin-4(1H)-ylidene)pyridin-1(4H)-yl]decane-1-thiol](/img/structure/B12554792.png)
![Thiophene, 3-[[(6-bromohexyl)oxy]methyl]-](/img/structure/B12554799.png)




![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
